2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid molecular weight and formula
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid molecular weight and formula
An In-depth Technical Guide to 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a specialized aromatic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the functionalities of an aminobenzoic acid (a scaffold present in many biologically active molecules) with two distinct ether groups: a simple methoxy group and a difluoromethoxy group. The incorporation of fluorine, particularly the -OCF₂H moiety, is a key strategic element in modern drug design. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by acting as a lipophilic hydrogen bond donor.[1] This guide provides a comprehensive overview of the molecular and chemical properties of this compound, a plausible synthetic pathway, characterization protocols, and its potential applications in research and development.
Molecular and Physicochemical Properties
The fundamental properties of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid are summarized below. It is important to note that while some data is derived from public databases, many of the physicochemical properties are computationally predicted due to the compound's status as a specialized research chemical.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | N/A |
| CAS Number | 923145-68-0 | [2][3] |
| Molecular Formula | C₉H₉F₂NO₄ | [2][3] |
| Molecular Weight | 233.17 g/mol | [2][3] |
| Exact Mass | 233.05000 Da | [3] |
| Density | 1.426 g/cm³ (Predicted) | [3] |
| Boiling Point | 352.5 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 167.0 °C (Predicted) | [3] |
| LogP | 2.16 (Predicted) | [3] |
| Appearance | (Expected) White to off-white solid | Inferred from analogues |
Synthesis and Purification
A more fundamental synthesis from precursor materials would likely follow the workflow illustrated below. This multi-step process involves nitration, difluoromethoxylation of a phenolic hydroxyl group, reduction of the nitro group, and final ester hydrolysis.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
The final step, assuming the commercially available ester is the starting point, is a standard saponification.
Step 1: Saponification of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate
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Dissolution: Dissolve Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, ~1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~4-5.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid.
Purification
If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. The choice of solvent should be determined empirically to maximize yield and purity.
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available for this compound. However, based on its structure and data from analogues like 2-Amino-4-methoxybenzoic acid, the following spectral characteristics can be predicted.[5]
-
¹H NMR:
-
Aromatic Protons: Two singlets or doublets in the aromatic region (~6.0-7.5 ppm).
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-NH₂ Protons: A broad singlet, the chemical shift of which will be solvent-dependent (~4.0-5.0 ppm).
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-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
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-OCF₂H Proton: A characteristic triplet (~6.5-7.5 ppm) due to coupling with the two fluorine atoms (²JHF).
-
-COOH Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may not be observed depending on the solvent.
-
-
¹³C NMR:
-
Aromatic carbons would appear in the 100-160 ppm range. Carbons attached to fluorine will show characteristic C-F coupling.
-
The methoxy carbon will be around 55-60 ppm.
-
The carboxylic acid carbon will appear downfield (>165 ppm).
-
The -OCF₂H carbon will be a triplet due to one-bond C-F coupling (¹JCF) and will appear around 115-125 ppm.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 233.
-
Key Fragments: Expect loss of -OH (m/z = 216), -COOH (m/z = 188), and potentially fragments related to the difluoromethoxy group.
-
Applications in Research and Drug Development
While specific biological activities for this compound are not documented, its structural motifs suggest significant potential in several areas of drug discovery. Substituted aminobenzoic acids are known to exhibit a wide range of therapeutic properties.[6][7]
-
Scaffold for Medicinal Chemistry: The primary application is as a versatile building block. The amino and carboxylic acid groups provide two reactive handles for further chemical modification, allowing for the synthesis of amides, esters, and more complex heterocyclic systems.[7]
-
Anti-inflammatory Agents: Derivatives of benzoic acid are explored as inhibitors of enzymes involved in inflammation. For instance, compounds containing a difluoromethoxy phenyl group have been investigated as potent phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases.[8]
-
Antimicrobial and Antifungal Agents: The aminobenzoic acid core is a key component of sulfonamide antibiotics, which act by inhibiting folate synthesis in bacteria.[9] Novel derivatives may be synthesized to explore new antimicrobial or antifungal activities.[10][11]
-
Oncology Research: Many kinase inhibitors and other anticancer agents utilize substituted aromatic scaffolds. The unique electronic properties conferred by the difluoromethoxy group could be leveraged to design novel compounds with cytotoxic activity.[11]
Caption: Relationship between structural features and potential applications.
Safety and Handling
No specific GHS hazard classification is available for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. Therefore, safety precautions must be based on data from structurally similar compounds, such as 2-Amino-4-methoxybenzoic acid and 2-Amino-4,5-difluorobenzoic acid.[12][13]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14][15] Avoid breathing dust.[14][15] Wash hands thoroughly after handling.[16] Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
-
First-Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[16]
-
Conclusion
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a valuable research chemical that stands at the intersection of classical medicinal chemistry scaffolds and modern fluorine chemistry. Its true potential lies in its utility as a sophisticated building block for creating novel molecules with enhanced pharmacokinetic and pharmacodynamic properties. While comprehensive experimental data on the compound itself is sparse, a robust understanding of its characteristics and potential can be derived from analogous structures. Researchers working with this compound should adhere to strict safety protocols based on these analogues while exploring its promising applications in drug discovery and materials science.
References
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NIH National Center for Biotechnology Information. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]
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MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
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ACS Publications. A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. [Link]
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Royal Society of Chemistry. Catalytic radical difluoromethoxylation of arenes and heteroarenes. [Link]
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ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
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PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]
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PubMed. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. [Link]
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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ResearchGate. Radical difluoromethoxylation of (hetero)aromatics: [OCF2H]‐reagents, activation mechanisms and analysis of substrate scope. [Link]
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FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]
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